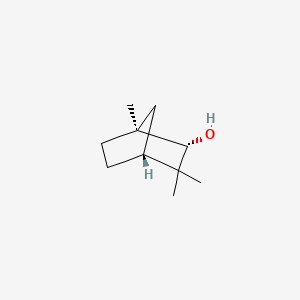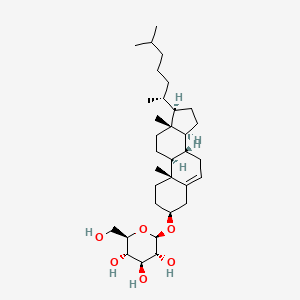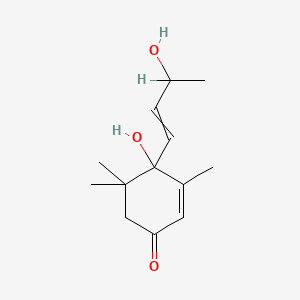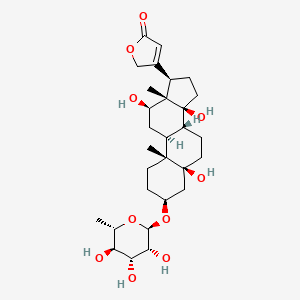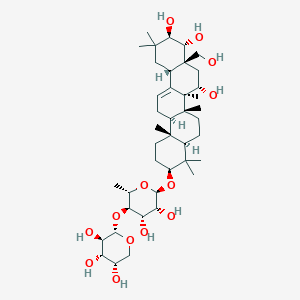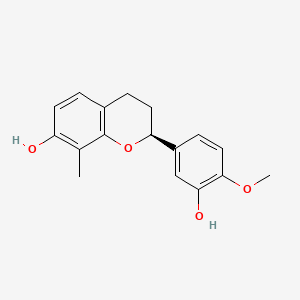
Cadmium ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium, also known as CD(2+) or cadmium ion, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Cadmium has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Outside of the human body, cadmium can be found in a number of food items such as custard apple, cherry tomato, red beetroot, and purslane. This makes cadmium a potential biomarker for the consumption of these food products. Cadmium is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.
Cadmium(2+) is a divalent metal cation, a cadmium cation and a monoatomic dication. It has a role as a cofactor.
Propriétés
Numéro CAS |
22537-48-0 |
|---|---|
Formule moléculaire |
Cd+2 |
Poids moléculaire |
112.41 g/mol |
Nom IUPAC |
cadmium(2+) |
InChI |
InChI=1S/Cd/q+2 |
Clé InChI |
WLZRMCYVCSSEQC-UHFFFAOYSA-N |
SMILES |
[Cd+2] |
SMILES canonique |
[Cd+2] |
melting_point |
321°C |
Key on ui other cas no. |
22537-48-0 7440-43-9 |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


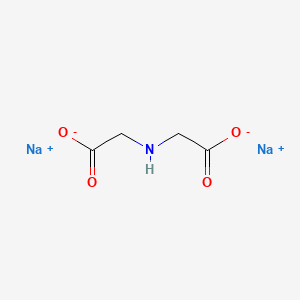


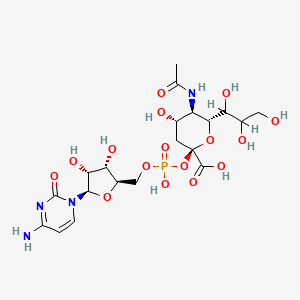
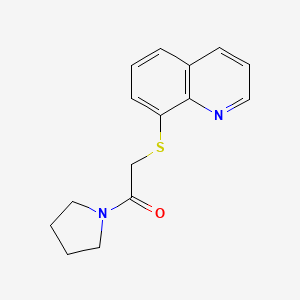
![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)
![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)
